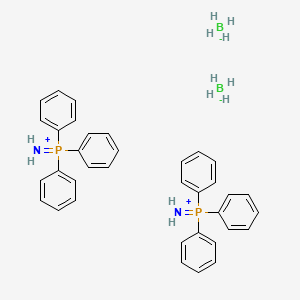
Bis(triphenylphosphine)iminiumtetrahydroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(triphenylphosphine)iminiumtetrahydroborate is a chemical compound known for its unique structure and properties. It is composed of a bis(triphenylphosphine)iminium cation and a tetrahydroborate anion. This compound is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(triphenylphosphine)iminiumtetrahydroborate typically involves the reaction of bis(triphenylphosphine)iminium chloride with sodium tetrahydroborate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by filtration to remove any insoluble impurities. The solvent is then evaporated to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(triphenylphosphine)iminiumtetrahydroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(triphenylphosphine)iminium oxide.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The tetrahydroborate anion can be substituted with other anions in exchange reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various anions for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield bis(triphenylphosphine)iminium oxide, while substitution reactions can produce a variety of bis(triphenylphosphine)iminium salts.
Scientific Research Applications
Bis(triphenylphosphine)iminiumtetrahydroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(triphenylphosphine)iminiumtetrahydroborate involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The bis(triphenylphosphine)iminium cation can interact with various molecular targets, including enzymes and proteins, influencing their activity and function. The tetrahydroborate anion can participate in hydride transfer reactions, further expanding the compound’s utility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Bis(triphenylphosphine)iminium chloride: Similar in structure but contains a chloride anion instead of tetrahydroborate.
Bis(diphenylphosphino)methane copper(I) tetrahydroborate: Contains a copper center and is used in different catalytic applications.
Uniqueness
Bis(triphenylphosphine)iminiumtetrahydroborate is unique due to its combination of a bis(triphenylphosphine)iminium cation and a tetrahydroborate anion, providing distinct reactivity and applications compared to other similar compounds. Its ability to participate in both redox and substitution reactions makes it a valuable reagent in various fields of research.
Properties
Molecular Formula |
C36H42B2N2P2 |
|---|---|
Molecular Weight |
586.3 g/mol |
IUPAC Name |
boranuide;(triphenyl-λ5-phosphanylidene)azanium |
InChI |
InChI=1S/2C18H16NP.2BH4/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15,19H;2*1H4/q;;2*-1/p+2 |
InChI Key |
XHJIOPQAEPAORN-UHFFFAOYSA-P |
Canonical SMILES |
[BH4-].[BH4-].C1=CC=C(C=C1)P(=[NH2+])(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=[NH2+])(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















